Ethyl 4-isocyanobutanoate

Descripción general

Descripción

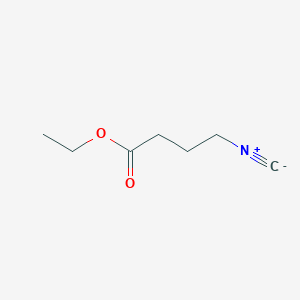

Ethyl 4-isocyanobutanoate is an organic compound with the molecular formula C7H11NO2 It is a derivative of butanoic acid, featuring an isocyanate group attached to the fourth carbon atom of the butanoate chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-isocyanobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromobutanoate with sodium cyanate in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-isocyanobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products:

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: The primary product is the corresponding amine.

Substitution: Urea derivatives are commonly formed.

Aplicaciones Científicas De Investigación

Ethyl 4-isocyanobutanoate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving isocyanates.

Industry: It is used in the production of polymers and other materials with specialized properties.

Mecanismo De Acción

The mechanism of action of ethyl 4-isocyanobutanoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity underlies many of the compound’s chemical transformations and applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

- Methyl 2-isocyanobutanoate

- Ethyl 2-methyl-4-nitrophenylcarbamate

- Methyl 4-ethyl-3-nitrobenzoate

Comparison: Ethyl 4-isocyanobutanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds For instance, the position of the isocyanate group on the fourth carbon atom of the butanoate chain differentiates it from methyl 2-isocyanobutanoate, where the isocyanate group is attached to the second carbon atom

Actividad Biológica

Ethyl 4-isocyanobutanoate (CAS No. 109862-26-2) is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, observed effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : C₇H₁₁NO₂

- Molar Mass : 141.17 g/mol

- Density : 1.035 g/mL at 25 °C

- Appearance : Light yellow liquid, slightly soluble in water, miscible in ethanol and ether.

The compound features an isocyanate group attached to the fourth carbon of a butanoate chain, which contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its isocyanate functional group, which is highly electrophilic. This allows it to react with various nucleophiles, including proteins and enzymes, potentially leading to modulation of biological pathways. The specific mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with nucleophilic residues in the active sites.

- Cell Proliferation Modulation : Similar compounds have been shown to affect cell cycle progression and induce apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of HeLa cells in a dose-dependent manner. The treatment resulted in a significant increase in DNA content without mitotic progression, suggesting that treated cells were arrested in late S or G2 phases prior to cell death .

In vivo studies also reported a notable regression in tumor volume (57% reduction) in rats treated with this compound at a dosage of 28 mg/kg for transplanted sarcoma cells B77-RF . These findings support its potential as an anti-cancer drug; however, further optimization studies are necessary.

Antimicrobial Activity

Compounds structurally related to this compound have shown antimicrobial properties against various pathogens. This suggests that the compound may possess similar activities, warranting further investigation into its efficacy against bacterial and fungal infections.

Interaction with Biological Targets

This compound's interaction with specific molecular targets is crucial for understanding its pharmacodynamics. Preliminary studies indicate that it may interact with receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- In Vitro Studies : this compound was tested on HeLa cells, showing significant inhibition of cell division at concentrations ranging from 0.1 to 1 mg/L. The study highlighted changes in glucose metabolism alongside increased DNA synthesis without mitosis .

- In Vivo Studies : Administration of this compound to rats demonstrated a significant reduction in tumor volume for sarcoma B77-RF, indicating its potential as an anti-cancer agent .

- Mechanistic Insights : Further mechanistic studies are required to elucidate the specific pathways affected by this compound, particularly regarding its enzyme interactions and downstream effects on cell signaling.

Propiedades

IUPAC Name |

ethyl 4-isocyanobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-10-7(9)5-4-6-8-2/h3-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSYFIWKZTZUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.